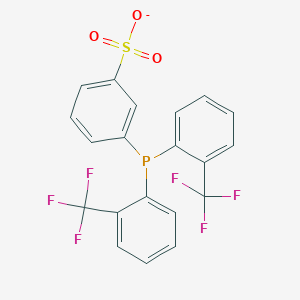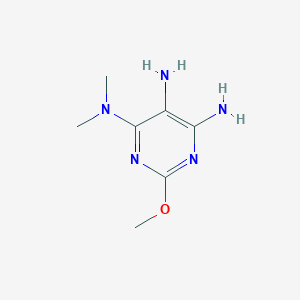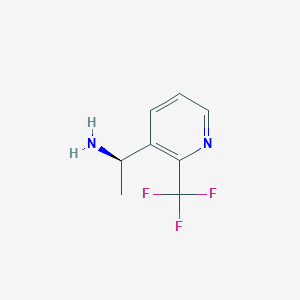
3-(Pyrimidin-4-yl)acrylaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyrimidin-4-yl)acrylaldehydeoxime is a heterocyclic compound that features a pyrimidine ring fused with an acrylaldehydeoxime moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The pyrimidine ring is a common structural motif in many biologically active molecules, making this compound a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrimidin-4-yl)acrylaldehydeoxime typically involves the condensation of pyrimidine derivatives with acrylaldehydeoxime. One common method includes the reaction of 4-aminopyrimidine with acrylaldehydeoxime under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of 3-(Pyrimidin-4-yl)acrylaldehydeoxime may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Pyrimidin-4-yl)acrylaldehydeoxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the oxime group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Formation of nitriles or oximes.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups onto the pyrimidine ring.
Scientific Research Applications
3-(Pyrimidin-4-yl)acrylaldehydeoxime has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of enzymes or receptors involved in disease pathways.
Biology: It is used in biochemical assays to study enzyme activity and protein interactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(Pyrimidin-4-yl)acrylaldehydeoxime involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or the blocking of receptor signaling pathways, which can be beneficial in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A similar heterocyclic compound with potential anticancer activity.
Pyrido[2,3-d]pyrimidine: Known for its biological activity, including antimicrobial and antitumor properties.
Quinazoline: Another fused pyrimidine derivative with applications in medicinal chemistry.
Uniqueness
3-(Pyrimidin-4-yl)acrylaldehydeoxime is unique due to its specific combination of the pyrimidine ring and acrylaldehydeoxime moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C7H7N3O |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
(NE)-N-[(E)-3-pyrimidin-4-ylprop-2-enylidene]hydroxylamine |
InChI |
InChI=1S/C7H7N3O/c11-10-4-1-2-7-3-5-8-6-9-7/h1-6,11H/b2-1+,10-4+ |
InChI Key |
VIIWPENAXWINRZ-LHXYKGTRSA-N |
Isomeric SMILES |
C1=CN=CN=C1/C=C/C=N/O |
Canonical SMILES |
C1=CN=CN=C1C=CC=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-Dihydro-2H-pyrazino[1,2-a]pyrimidine](/img/structure/B13108438.png)


![(2-Tert-butylimidazo[1,2-b]pyridazin-6-yl)-phenylmethanone](/img/structure/B13108466.png)

![4-methylbenzenesulfonate;[(2S)-1-(trifluoromethoxy)butan-2-yl]azanium](/img/structure/B13108485.png)







![Cis-Tert-Butyl-Octahydropyrido[4,3-F][1,4]Oxazepine-8(2H)-Carboxylate](/img/structure/B13108540.png)
